An In-depth Technical Guide to (2-Methoxypyrimidin-5-yl)methanamine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to (2-Methoxypyrimidin-5-yl)methanamine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including several approved drugs. Its ability to engage in various biological interactions, particularly through hydrogen bonding and aromatic stacking, makes it a privileged structure in the design of enzyme inhibitors and receptor modulators. Within this broad class of compounds, (2-Methoxypyrimidin-5-yl)methanamine emerges as a key building block and a molecule of significant interest for drug discovery endeavors. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, with a particular focus on its relevance to cancer therapy and kinase inhibition.
Chemical Structure and Physicochemical Properties
(2-Methoxypyrimidin-5-yl)methanamine is a substituted pyrimidine characterized by a methoxy group at the 2-position and a methanamine group at the 5-position of the heterocyclic ring. This unique arrangement of functional groups imparts specific electronic and steric properties that govern its chemical reactivity and biological activity.
Core Structure
The core of the molecule is a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The methoxy group (-OCH₃) at the 2-position is an electron-donating group, which influences the electron density of the pyrimidine ring. The methanamine group (-CH₂NH₂) at the 5-position provides a primary amine function, which can act as a key pharmacophore for interactions with biological targets.
Molecular Formula: C₆H₉N₃O
Molecular Weight: 139.16 g/mol (free base)
The compound is often supplied and used as its hydrochloride salt to improve stability and solubility.
Molecular Formula (HCl salt): C₆H₁₀ClN₃O[1][2]
Molecular Weight (HCl salt): 175.62 g/mol [1][2]
CAS Number (HCl salt): 2024543-44-8[2]
Physicochemical Properties
Detailed experimental data on the physicochemical properties of (2-Methoxypyrimidin-5-yl)methanamine are not extensively reported in publicly available literature. However, based on the properties of analogous compounds, the following can be inferred:
| Property | Predicted Value/Range | Notes |
| pKa | 7.5 - 8.5 | The primary amine is expected to be the main basic center. |
| LogP | -0.5 to 0.5 | The presence of the polar amine and methoxy groups suggests a relatively low lipophilicity. |
| Solubility | Soluble in water (as HCl salt), methanol, and DMSO. Sparingly soluble in non-polar organic solvents. | The hydrochloride salt form significantly enhances aqueous solubility. |
| Melting Point | Not available | Expected to be a solid at room temperature. |
Synthesis and Purification
The synthesis of (2-Methoxypyrimidin-5-yl)methanamine typically proceeds through the reduction of a nitrile precursor, 2-methoxypyrimidine-5-carbonitrile. This approach is a common and efficient method for the preparation of aminomethyl-substituted heterocycles.
Synthetic Workflow
Caption: General synthetic workflow for (2-Methoxypyrimidin-5-yl)methanamine.
Experimental Protocol: Reduction of 2-Methoxypyrimidine-5-carbonitrile
This protocol describes a plausible method for the synthesis of (2-Methoxypyrimidin-5-yl)methanamine hydrochloride via the reduction of 2-methoxypyrimidine-5-carbonitrile using lithium aluminum hydride (LiAlH₄).
Materials:
-
2-Methoxypyrimidine-5-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), concentrated and in solution (e.g., 2 M)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Diethyl ether
-
Ethanol
-
Activated charcoal
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Starting Material: Dissolve 2-methoxypyrimidine-5-carbonitrile (1 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up). A granular precipitate should form.
-
Isolation of the Free Base: Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain the crude (2-Methoxypyrimidin-5-yl)methanamine as an oil or solid.
-
Formation of the Hydrochloride Salt: Dissolve the crude product in a minimal amount of diethyl ether. Add a solution of HCl in diethyl ether or bubble HCl gas through the solution until precipitation is complete.
-
Purification: Collect the precipitated hydrochloride salt by vacuum filtration. The crude salt can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether. If colored impurities are present, the hot solution can be treated with activated charcoal before filtration and crystallization.[3]
Purification and Characterization
Purification of the final compound is crucial to remove any unreacted starting materials, reagents, or by-products.
-
Recrystallization: This is a common method for purifying the solid hydrochloride salt.[3]
-
Column Chromatography: For the free base or if recrystallization is ineffective, silica gel column chromatography can be employed. Due to the polar nature of the amine, a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine) is typically required.
-
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation.
-
Mass Spectrometry: To confirm the molecular weight.
-
HPLC Analysis: To determine the purity of the final product.
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC method is essential for assessing the purity of (2-Methoxypyrimidin-5-yl)methanamine and for its quantification in various matrices.
General HPLC Parameters for Pyrimidine Derivatives: [2][4][5][6][7][8][9]
| Parameter | Typical Conditions |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV detection at a wavelength where the pyrimidine ring shows strong absorbance (typically around 230-280 nm). |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |
NMR Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of (2-Methoxypyrimidin-5-yl)methanamine.
-
¹H NMR: The spectrum is expected to show distinct signals for the pyrimidine ring protons, the methoxy group protons, the methylene protons of the methanamine group, and the amine protons.
-
¹³C NMR: The spectrum will show characteristic signals for the carbon atoms of the pyrimidine ring, the methoxy carbon, and the methylene carbon.
Biological Activity and Therapeutic Potential
Pyrimidine derivatives are well-established as a class of compounds with diverse and significant biological activities, particularly in the field of oncology.[10][11][12]
Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of substituted pyrimidines.[10][11][12][13] These compounds can exert their activity through various mechanisms, including:
-
Inhibition of Kinases: Many pyrimidine derivatives are designed as ATP-competitive inhibitors of protein kinases that are dysregulated in cancer.[14][15][16][17][18][19]
-
Induction of Apoptosis: They can trigger programmed cell death in cancer cells.[11]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at different stages of the cell cycle.[11]
While specific data for (2-Methoxypyrimidin-5-yl)methanamine is limited, its structural features suggest it could be a valuable scaffold for the development of novel anticancer agents.
Kinase Inhibition
The 2-aminopyrimidine core is a well-known pharmacophore that can mimic the adenine base of ATP, enabling it to bind to the ATP-binding pocket of various kinases.[18] The methoxy group at the 2-position and the methanamine at the 5-position of (2-Methoxypyrimidin-5-yl)methanamine can be further functionalized to achieve potent and selective inhibition of specific kinase targets.
Caption: Mechanism of action of pyrimidine-based kinase inhibitors.
Safety and Handling
(2-Methoxypyrimidin-5-yl)methanamine and its hydrochloride salt should be handled with care in a laboratory setting. While specific toxicity data is not available, related aminopyrimidine compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5][6][20][21]
General Safety Precautions: [5][6][20][21]
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
(2-Methoxypyrimidin-5-yl)methanamine is a versatile and valuable building block in medicinal chemistry. Its synthesis, primarily through the reduction of the corresponding nitrile, is a feasible process. The structural features of this compound, particularly the presence of a modifiable methanamine group on the pyrimidine core, make it an attractive starting point for the design and synthesis of novel therapeutic agents. Given the well-documented anticancer and kinase inhibitory activities of pyrimidine derivatives, (2-Methoxypyrimidin-5-yl)methanamine holds significant promise for the development of new treatments for cancer and other diseases driven by aberrant kinase signaling. Further research into its specific biological activities and the development of its derivatives is warranted.
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